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Compound Name: EIDD-1931

Cat. No.: B613837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the antiviral agent EIDD-1931, the

active metabolite of molnupiravir, and its role in inducing viral error catastrophe. The document

outlines the molecular mechanisms, summarizes key quantitative data from preclinical and

clinical studies, and details the experimental protocols used to evaluate its efficacy.

Introduction
EIDD-1931 (β-D-N4-hydroxycytidine) is a ribonucleoside analog with broad-spectrum activity

against a range of RNA viruses.[1][2][3] It is the active form of the prodrug molnupiravir (EIDD-

2801), which was developed to improve oral bioavailability.[4] The primary mechanism of action

of EIDD-1931 is the induction of "viral error catastrophe," a process that drives an accumulation

of mutations in the viral genome to a point that is incompatible with viral viability and

propagation.[2][5][6] This guide delves into the specifics of this mechanism and the

experimental evidence that substantiates it.

Mechanism of Action: Driving Lethal Mutagenesis
The antiviral activity of EIDD-1931 is a multi-step process that begins with its conversion into

the active triphosphate form and culminates in the generation of a non-viable viral progeny.

Following oral administration, the prodrug molnupiravir is rapidly hydrolyzed in the plasma to

EIDD-1931.[4] Host cell kinases then phosphorylate EIDD-1931 to its active 5'-triphosphate
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form, NHC-triphosphate (NHC-TP).[5] This active metabolite is a substrate for the viral RNA-

dependent RNA polymerase (RdRp).[2]

The viral RdRp incorporates NHC-TP into the nascent viral RNA strand.[1] The key to EIDD-
1931's mutagenic effect lies in its ability to exist in two tautomeric forms. This allows it to mimic

both cytidine and uridine, leading to ambiguous base pairing during viral replication.[7]

Consequently, when the viral RNA containing NHC is used as a template for further replication,

the RdRp can incorporate either guanine (pairing with the cytidine-like form) or adenine (pairing

with the uridine-like form) opposite the NHC residue. This results in a significant increase in G-

to-A and C-to-U transitions in the viral genome.[8] The accumulation of these mutations across

the viral genome ultimately leads to the production of non-functional viral proteins and prevents

the assembly of viable viral particles, a state known as viral error catastrophe.[2][6]
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Figure 1: Mechanism of EIDD-1931-induced viral error catastrophe.
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Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of EIDD-1931 and its prodrug

molnupiravir against various RNA viruses.

Table 1: In Vitro Antiviral Activity of EIDD-1931

Virus Cell Line
Assay
Type

EC50
(µM)

CC50
(µM)

Selectivit
y Index
(SI)

Referenc
e(s)

MERS-

CoV
Calu-3 2B4

Not

Specified
0.15 >10 >66.7 [3]

SARS-CoV Vero 76
Not

Specified
0.1

Not

Specified

Not

Specified
[3]

SARS-

CoV-2
Vero

Not

Specified
0.3 >10 >33.3 [3]

Enterovirus

A71 (EV-

A71)

RD
CPE

Protection
5.13 ± 0.56

80.47 ±

0.02
15.69 [8]

Enterovirus

A71 (EV-

A71)

Vero
CPE

Protection
7.04 ± 0.38

14.07 ±

0.43
2.0 [8]

Enterovirus

A71 (EV-

A71)

Huh-7
CPE

Protection
4.43 ± 0.33

34.09 ±

0.06
7.69 [8]

Feline

Infectious

Peritonitis

Virus

(FIPV)

CRFK
Not

Specified
0.09 >100 >1111 [4]

Table 2: In Vivo Efficacy of EIDD-1931 and Molnupiravir
against Enterovirus A71 in a Mouse Model
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Compound
Dosage
(mg/kg)

Administration
Route

Outcome Reference(s)

EIDD-1931 200 Intraperitoneal

Significant

reduction in viral

loads in brain,

heart, intestine,

liver, limb

muscle, and

lung.

[8]

Molnupiravir

(EIDD-2801)
200 Intraperitoneal

Significant

reduction in viral

loads in brain,

heart, intestine,

liver, limb

muscle, and

lung.

[8]

Table 3: Virologic Outcomes from the MOVe-OUT
Clinical Trial of Molnupiravir in Non-hospitalized Adults
with COVID-19
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Parameter
Molnupiravir (800
mg twice daily for 5
days)

Placebo Reference(s)

Infectious Virus

Detection (Day 3)
0% of participants 21% of participants [9][10]

Infectious Virus

Detection (End of

Treatment)

Not specified 2% of participants [9][10]

Median Number of

Viral RNA Transition

Errors

143.5 15 [9][10]

Median Number of

Viral RNA

Transversion Errors

2 2 [9][10]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Antiviral Activity Assays
4.1.1. Cytopathic Effect (CPE) Protection Assay (for EC50 Determination)

This assay determines the concentration of an antiviral compound that is required to protect

50% of host cells from virus-induced cell death.

Cell Seeding: Host cells (e.g., RD, Vero, Huh-7) are seeded in 96-well plates and incubated

to form a confluent monolayer.[8][11]

Compound Preparation: The test compound (EIDD-1931 or molnupiravir) is serially diluted to

various concentrations.

Infection and Treatment: The cell monolayers are infected with the virus (e.g., EV-A71) at a

predetermined multiplicity of infection (MOI).[8] Immediately after infection, the different
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concentrations of the test compound are added to the wells. Control wells include uninfected

cells (cell control) and infected cells without the compound (virus control).

Incubation: The plates are incubated for a period sufficient to observe significant CPE in the

virus control wells (e.g., 72 hours).[8]

Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric

assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.[8] This assay measures

ATP levels, which correlate with the number of viable cells.

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the

percentage of cell viability against the compound concentration and fitting the data to a dose-

response curve.[8]

4.1.2. Cytotoxicity Assay (for CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in the

viability of uninfected host cells.

Cell Seeding: Host cells are seeded in 96-well plates as described for the CPE assay.[1]

Compound Treatment: Serial dilutions of the test compound are added to the uninfected

cells.

Incubation: The plates are incubated for the same duration as the CPE assay.

Quantification of Cell Viability: Cell viability is measured using a suitable assay (e.g.,

CellTiter-Glo).[8]

Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-

response curve of cell viability versus compound concentration.[8]
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In Vitro Antiviral Assay Workflow

1. Seed host cells in
96-well plates

3. Infect cells with virus
(for EC50)

2. Prepare serial dilutions
of EIDD-1931

4. Add EIDD-1931 dilutions
to wells

5. Incubate for 48-72 hours

6. Measure cell viability
(e.g., CellTiter-Glo)

7. Calculate EC50 and CC50
from dose-response curves
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Figure 2: General workflow for in vitro antiviral and cytotoxicity assays.
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In Vivo Antiviral Efficacy in a Mouse Model
This protocol describes the evaluation of EIDD-1931 and molnupiravir in a lethal enterovirus

A71 (EV-A71) infection model in suckling mice.[8]

Animal Model: One-day-old ICR suckling mice are used for the study.[8]

Infection: Mice are infected with a lethal dose of EV-A71 (e.g., 10^6 PFU per mouse) via

intraperitoneal injection.[8]

Treatment: A few hours post-infection, the mice are treated with EIDD-1931, molnupiravir, or

a vehicle control (e.g., saline) via intraperitoneal injection. Treatment is administered daily for

a specified period (e.g., 4 consecutive days).[8]

Monitoring: The body weight and survival of the mice are monitored daily.

Viral Load Quantification: At the end of the treatment period, mice are euthanized, and

various tissues (e.g., brain, heart, intestine, liver, lung, limb muscle) are harvested. Total RNA

is extracted from the tissues, and the viral RNA load is quantified using quantitative reverse

transcription PCR (qRT-PCR).[8]

Data Analysis: The viral loads in the treated groups are compared to the vehicle control

group to determine the antiviral efficacy of the compounds.
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In Vivo Mouse Model Experimental Workflow

1. Infect 1-day-old suckling mice
with EV-A71 (i.p.)

2. Administer EIDD-1931/Molnupiravir
or vehicle (i.p.) daily

3. Monitor survival and
body weight daily

4. Harvest tissues after
treatment period

5. Extract RNA and perform
qRT-PCR for viral load

6. Compare viral loads between
treated and control groups
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Figure 3: Experimental workflow for the in vivo evaluation of EIDD-1931.

Quantification of Viral Error Induction
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The MOVe-OUT clinical trial employed next-generation sequencing to assess the mutagenic

effect of molnupiravir on the SARS-CoV-2 genome.[9][10]

Sample Collection: Nasopharyngeal swabs are collected from participants at baseline and at

various time points during and after treatment.[9]

RNA Extraction and Sequencing: Viral RNA is extracted from the swabs, and whole-genome

next-generation sequencing is performed.[10]

Sequence Analysis: The sequencing data is analyzed to identify single nucleotide

polymorphisms (SNPs) compared to the baseline viral sequence. The frequency and type of

mutations (transitions vs. transversions) are quantified.

Data Comparison: The number and types of mutations in the molnupiravir-treated group are

compared to those in the placebo group to determine the effect of the drug on the viral

mutation rate.[9][10]

Conclusion
EIDD-1931 induces viral error catastrophe by acting as a fraudulent substrate for the viral

RdRp, leading to an unsustainable accumulation of mutations in the viral genome. This

mechanism of action has been substantiated by a robust body of in vitro, in vivo, and clinical

data. The quantitative data and detailed experimental protocols presented in this guide provide

a comprehensive resource for researchers and drug development professionals working on the

development of novel antiviral therapies. The unique mechanism of lethal mutagenesis

positions EIDD-1931 as a promising agent against a variety of RNA viruses.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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